Home > Products > Screening Compounds P132601 > 1-(3,4-Dimethylphenyl)piperidin-4-ol
1-(3,4-Dimethylphenyl)piperidin-4-ol - 1226205-34-0

1-(3,4-Dimethylphenyl)piperidin-4-ol

Catalog Number: EVT-3116102
CAS Number: 1226205-34-0
Molecular Formula: C13H19NO
Molecular Weight: 205.301
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-(3,4-Dimethylphenyl)piperidin-4-ol serves as a crucial intermediate in the synthesis of various pharmaceutical compounds []. These compounds exhibit diverse biological activities, including anticonvulsant, anti-inflammatory, and antitumor properties. While 1-(3,4-Dimethylphenyl)piperidin-4-ol itself is not a naturally occurring compound, its derivatives are found in some pharmaceutical agents.

4-((4-((((1R,2S)-2-phenylcyclopropyl)amino)methyl)piperidin-1-yl)methyl)benzoic acid

  • Compound Description: This compound is a pharmaceutical agent investigated for its potential in treating cancer and precancerous syndromes. []

3'-[(2Z)-[1-(3,4-dimethylphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene]hydrazino]-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid

  • Compound Description: This compound acts as a thrombopoietin (TPO) receptor agonist, potentially beneficial for treating thrombocytopenia by promoting platelet production. [, ]

(±)-3-(benzo[d][1,3]dioxol-5-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-phenylbutan-1-amine (IPR-1)

  • Compound Description: Identified through virtual screening targeting the urokinase receptor (uPAR), IPR-1 displayed moderate activity in inhibiting breast cancer cell invasion, migration, and adhesion. []

N-(3,5-dimethylphenyl)-1-(4-isopropylphenyl)-5-(piperidin-4-yl)-1H-pyrazole-4-carboxamide (IPR-69)

  • Compound Description: Another compound discovered through uPAR-targeted virtual screening, IPR-69 exhibited promising activity against breast cancer cells, inhibiting invasion, migration, adhesion, angiogenesis, and inducing apoptosis. Furthermore, IPR-69 demonstrated favorable pharmacokinetic properties and reduced tumor growth and metastasis in a mouse model. []

2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogues

  • Compound Description: This class of compounds represents novel glutaminase 1 inhibitors with potential antineoplastic activity, specifically for glioblastoma chemotherapy. []
  • Compound Description: These compounds were synthesized and evaluated for their leishmanicidal activity against Leishmania major. While they showed moderate activity against promastigotes and amastigotes, their efficacy was lower compared to their linear analogues. []

1-(3,4-Dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

  • Compound Description: This compound, when complexed with Zn(II) and Cd(II) ions, forms supramolecular metal-organic frameworks (SMOFs). These SMOFs exhibit interesting properties such as ionic conductivity, porosity, and luminescence. []

N-(3,4-Dimethylphenyl)-4-(4-isobutyrylphenyl)-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline-8-sulfonamide (Compound 14)

  • Compound Description: Developed as a potent dual MDM2/XIAP inhibitor, compound 14 shows significant potential as a therapeutic agent for leukemia and other cancers by inducing MDM2 protein degradation and inhibiting XIAP mRNA translation. []

Bis{3-(3,4-dimethylphenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-4H-1,2,4-triazol-4-ido}iron(II) methanol disolvate

  • Compound Description: This low-spin iron(II) complex possesses a moderately distorted pseudooctahedral coordination environment and exhibits unique molecular stacking due to its cone shape. []

Methyl 4-{2,2-dichloro-1-[(E)-(3,4-dimethylphenyl)diazenyl]ethenyl}benzoate

  • Compound Description: This compound is part of a series of azo compounds investigated for their crystal structures and intermolecular interactions. These compounds exhibit different crystal packing arrangements due to variations in the substituents on the phenyl ring and the presence of intermolecular interactions such as C—H⋯π and C—Cl⋯π interactions. []

Ethyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

  • Compound Description: This compound's crystal structure has been determined, providing valuable information on its molecular geometry and packing arrangement in the solid state. []

N 6 -[2-deoxy-D-erythro-pentofuranosyl]-2,6-diamino-3,4-dihydro-4-oxo-5-N-1-(oxiran-2-yl)propan-1-ol-formamidopyrimidine (DEB-FAPy-dG) adducts

  • Compound Description: These DNA adducts are formed from the reaction of the carcinogen 1,3-butadiene metabolite, 1,2,3,4-diepoxybutane (DEB), with guanine bases. DEB-FAPy-dG adducts are more stable than their precursor N7-(2-hydroxy-3,4-epoxy-1-yl)-dG adducts and can be used as biomarkers for DEB exposure. []

4-Aminomethyl-1-(2-phenylethyl)-piperidin-4-ol

  • Compound Description: This compound is a key intermediate in the synthesis of Fenspiride HCl, a drug with antibronchospastic and anti-inflammatory properties. []

(E)-2-hydroxy-8-methoxy-1-naphthaldehyde

  • Compound Description: This compound serves as a valuable intermediate in the synthesis of 9-methoxynaphtho[1,2-d]isoxazole 2-oxide, a compound investigated for its potential biological activity. []

1-(2,3-Dihydro-1H-inden-5-yl)-2-(piperidin-1-yl)pentan-1-one (3,4-Pr-PipVP)

  • Compound Description: 3,4-Pr-PipVP is a novel synthetic cathinone identified in Germany. Despite its structural similarity to scheduled substances, it was marketed as a different compound. Pharmacological studies showed it to be a low potency blocker of monoamine transporters. Metabolic studies identified several metabolites, some of which persisted longer in urine than the parent compound. []

1-[(2,6-Dimethylphenoxy)ethyl]piperidin-4-ol and 1-[(2,3-dimethylphenoxy)ethyl]piperidin-4-ol

  • Compound Description: These compounds belong to a group of aminoalkanol derivatives investigated for their potential anticonvulsant activity. Their crystal structures were determined to understand the influence of methyl substituent position on molecular geometry and intermolecular interactions. []

3,4-dialkyl-2,6-diaryl-piperidin-4-ol derivatives

  • Compound Description: These derivatives were synthesized by reducing cis-3-alkyl-2,6-diarylpiperidin-4-ones with Grignard reagents. The study focused on understanding the conformational preferences of these compounds, which can influence their biological activity. []

(R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122)

  • Compound Description: CHMFL-FLT3-122 is a potent and orally available FLT3 kinase inhibitor with potential for treating FLT3-ITD positive acute myeloid leukemia. It exhibits high selectivity for FLT3 over other kinases, effectively inhibiting FLT3-ITD mediated signaling pathways, inducing apoptosis, and suppressing tumor growth in vivo. []
  • Compound Description: These mixed ligand metal complexes were synthesized and characterized for their potential antimicrobial activity. The complexes showed promising activity against several tested microorganisms. []

3-(3,4-diacetoxyphenyl)acrylic acid and 4-(oxo-3-(piperidin-1-yl)pro-1-en-1-yl)-1,2-phenylendiacetate

  • Compound Description: These compounds, derived from 3-(3,4-dihydroxyphenyl)acrylic acid, were synthesized and tested for their toxicity using the Brine Shrimp Lethality Test. Results indicated that both compounds exhibited toxicity towards Artemia salina Leach shrimp larvae. []

(E)-N-(3,4-Dimethylphenyl)-1-[5-(phenylethynyl)thiophen-2-yl]methanimine

  • Compound Description: This compound's crystal structure has been analyzed, revealing the spatial arrangement of its phenyl, thiophene, and dimethylbenzene rings. []

4-Chloro-N-(3,4-dimethylphenyl)-2-methylbenzenesulfonamide

  • Compound Description: The crystal structure of this compound has been elucidated, revealing details about its molecular conformation and intermolecular interactions. []

N-(4-(4-chlorophenyl)-6-(3,4- dimethylphenyl)pyrimidin-2-yl)-4-(2,6-diphenyl-4-thioxo-2H-1,3,5-oxadiazin-3(4H)-yl)benzenesulfonamide

  • Compound Description: This compound belongs to a series of 1,3,5-oxadiazines synthesized and tested for their antibacterial and antifungal properties. []

3-[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]-2-(2-hydroxyphenyl)-1,2,3,4- tetrahydroquinazolin-4-one

  • Compound Description: This compound was synthesized as part of a study exploring the synthesis and pharmacological activity of benzopyrimidinones. []

3,4′,5,5′-Tetramethoxy-2′-methylbiphenyl-4-ol

  • Compound Description: The crystal structure of this compound shows the presence of two independent molecules in the asymmetric unit and reveals intermolecular hydrogen bonding patterns. []

1-[2-(4-Hydroxy-phenoxy)-ethyl]-4-(4-methyl-benzyl)-piperidin-4-ol (Ro 63-1908)

  • Compound Description: This compound acts as a potent and selective antagonist of the NR2B subtype of NMDA receptors. Ro 63-1908 exhibits neuroprotective effects in various in vitro and in vivo models of neurological disorders. []

(3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol dibenzoyl-L-tartrate

  • Compound Description: This compound, specifically its diastereomerically pure dibenzoyl-L-tartrate salt, is a crucial intermediate in synthesizing {1S-[1α,2α,3β(1S,2R),5β]}-3-(7-{[2-(3,4-difluorophenyl)cyclopropyl]amino}-5-(propylthio)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol, a compound with potential therapeutic applications. []

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

  • Compound Description: Hu7691 is a potent and selective Akt inhibitor with an improved cutaneous safety profile compared to earlier Akt inhibitors. It exhibits potent anticancer activity by inhibiting Akt1 while minimizing Akt2 inhibition, thereby reducing the risk of cutaneous toxicity. []

N-(3,4-Dimethylphenyl)-4-methylbenzamide

  • Compound Description: The crystal structure of this compound reveals the presence of two molecules with distinct conformations in the asymmetric unit, stabilized by intermolecular hydrogen bonding. []

1-(4-(4-(3,4-dichloro-2-fluorophenylamino)-7-methoxyquinazolin-6-yloxy)piperidin-1-yl)propen-2-en-1-one hydrochloride

  • Compound Description: This compound exhibits selective and effective inhibition of cancer cell growth by targeting the epidermal growth factor receptor (EGFR). It has shown promise in overcoming drug resistance caused by tyrosine kinase mutations. []

N-(3,5-Dimethoxy-4-n-octyloxycinnamoyl)-N'-(3,4-dimethylphenyl)piperazine (compound 45)

  • Compound Description: Compound 45 is a potent acyl-CoA: cholesterol O-acyltransferase (ACAT) inhibitor that exhibits hypocholesterolemic activity in vivo. It effectively inhibits ACAT in both the human intestine and liver, making it a promising candidate for treating hypercholesterolemia and atherosclerosis. []

1-methyl-4-(1-isoquinolinyl)piperidin-4-ol and related compounds

  • Compound Description: These compounds, synthesized from isoquinoline Reissert Compounds, were evaluated for their anticonvulsant activity. Some showed promising activity in the maximal electroshock seizure test. []

Ethyl 2-cyano-3-(3,4-dimethylphenyl)-5-(4-methoxyphenyl)-2H-pyrrole-2-carboxylate and its regioisomer

  • Compound Description: These compounds were synthesized and investigated for their thermal rearrangement properties. The study revealed that they undergo thermal rearrangement to form diaryl-3,5-cyano-2-pyrrolecarboxylates. []

4,4 dimethyl- 1-(3,4-methylenedioxyphenyl)-1-penten-3-ol (Stiripentol)

  • Compound Description: Stiripentol is a novel antiepileptic drug whose crystal structure has been elucidated, providing insights into its molecular conformation and packing arrangement. [, ]
  • Compound Description: These compounds were obtained through the reaction of 7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-ol with thionyl chloride under different conditions. []
  • Compound Description: This study investigated the properties and stabilities of N-nitroso derivatives of commonly used N-methylcarbamate insecticides. It was found that these nitrosocarbamates are relatively stable in the dark but rapidly decompose when exposed to light or acidic conditions. []

4-((5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)(aryl)methyl)-3-methyl-1-phenyl-1H-pyrazol-5-ol derivatives

  • Compound Description: These derivatives were synthesized via a green chemistry approach using nano-SiO2/HClO4 as a catalyst in water. []

3,3-Dimethyl-3,4-dihydroisoquinolin-4-ol N-oxide and Analogues

  • Compound Description: This compound, a metabolite of the cyclic nitrone free radical trap 3,3-dimethyl-3,4-dihydroisoquinoline N-oxide, exhibits reduced toxicity and sedative effects compared to its parent compound while retaining antioxidant properties. Various analogs were synthesized to enhance antioxidant activity while minimizing side effects. []

3,3,6,6-Tetramethyl-9-(3,4-dimethylphenyl)-3,4,6,7,9,10-hexahydroacridine-1,8-dione

  • Compound Description: This compound's crystal structure has been analyzed, revealing its conformational features and the spatial arrangement of its ring systems. []

Benz[3,4]-6-oxaestra-1,3,5(10),8-tetraen-17 beta-ol

  • Compound Description: This compound, a steroidal derivative, has been successfully synthesized from 1-oxo-4-oxa-1,2,3,4-tetrahydrophenanthrene. []
  • Compound Description: DDPH has been characterized as a non-subtype-selective competitive antagonist of the α1-adrenoceptor. It exhibits antagonistic effects on various tissues, including the aorta, renal artery, and spleen. []

2-(3,4-Dimethoxybenzylideneamino)-2-methylpropan-1-ol

  • Compound Description: This compound, synthesized via condensation reaction, has been investigated for its ability to form complexes with cadmium(II) ions. Electrochemical studies revealed a 1:4 metal-to-ligand ratio and provided insights into the stability constants of the formed complexes. []
  • Compound Description: These compounds, including their free base and salt forms, are being investigated for their potential therapeutic applications. []

N-(3,4-Dimethylphenyl)-4-methylbenzenesulfonamide

  • Compound Description: The crystal structure of this compound reveals details about its molecular conformation, including the C-SO2-NH-C torsion angle and the dihedral angle between its benzene rings. []

1-propyl-4-(3'-amino-1’,2’,4'-triazolo-3'-thiopropinyl)piperidin-4-ol

  • Compound Description: This compound exhibits growth-stimulating activity in plants, particularly in spring wheat grains. Its effects were found to be comparable to the commercial plant growth regulator "Akpinol-alpha" (KN-2). []
Overview

1-(3,4-Dimethylphenyl)piperidin-4-ol, also known as 4-{[(3,4-dimethylphenyl)amino]methyl}piperidin-4-ol, is a chemical compound belonging to the class of piperidine derivatives. This compound features a piperidine ring that is substituted with a 3,4-dimethylphenyl group and an amino methyl group. Its structure can be described as having a six-membered heterocyclic ring containing one nitrogen atom, which is characteristic of piperidine compounds. The compound is primarily studied for its potential applications in medicinal chemistry and biological research .

Source and Classification

This compound can be sourced from various chemical databases such as PubChem and BenchChem, where it is classified under organic compounds with potential pharmacological significance. The IUPAC name for this compound is 4-[(3,4-dimethylanilino)methyl]piperidin-4-ol, and its molecular formula is C14H22N2O .

Synthesis Analysis

Methods

The synthesis of 1-(3,4-Dimethylphenyl)piperidin-4-ol typically involves the reaction of 3,4-dimethylphenylamine with piperidin-4-ol. This reaction can be facilitated by using solvents like ethanol or methanol along with a suitable catalyst. The reaction conditions often require elevated temperatures to ensure complete conversion of reactants into the desired product.

Technical Details

In industrial settings, the production may utilize large-scale batch processes or continuous flow methods optimized for high yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed for purification and quality control of the synthesized compound .

Molecular Structure Analysis

Structure and Data

The molecular structure of 1-(3,4-Dimethylphenyl)piperidin-4-ol can be represented by the following InChI:

InChI 1S C14H22N2O c1 11 3 4 13 9 12 11 2 16 10 14 17 5 7 15 8 6 14 h3 4 9 15 17H 5 8 10H2 1 2H3\text{InChI 1S C14H22N2O c1 11 3 4 13 9 12 11 2 16 10 14 17 5 7 15 8 6 14 h3 4 9 15 17H 5 8 10H2 1 2H3}

The InChI key for this compound is MGJBGAZULFDMKO-UHFFFAOYSA-N. The structure includes a piperidine ring with an alcohol functional group (hydroxyl group) at one position and an amino group linked to a dimethyl-substituted phenyl ring.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethylphenyl)piperidin-4-ol can undergo several chemical reactions:

Oxidation: This process can convert the compound into corresponding ketones or aldehydes.

Reduction: Reduction reactions may yield amines or alcohols from the compound.

Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for the formation of various derivatives .

Common Reagents and Conditions

For oxidation reactions, common oxidizing agents include potassium permanganate and chromium trioxide. Reduction can be achieved using lithium aluminum hydride or sodium borohydride. Substitution reactions typically utilize alkyl halides or acyl chlorides as reagents.

Mechanism of Action

The mechanism of action for 1-(3,4-Dimethylphenyl)piperidin-4-ol involves its interaction with biological targets at the cellular level. This compound has been studied for its potential effects on neurotransmitter systems and signaling pathways relevant to neurological functions. Its pharmacological evaluation suggests that it may influence acetylcholine receptors, thereby playing a role in cognitive processes and potentially offering therapeutic benefits in treating neurological disorders .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 1-(3,4-Dimethylphenyl)piperidin-4-ol include:

  • Molecular Weight: Approximately 234.34 g/mol
  • Melting Point: Data on melting point may vary based on purity but generally falls within a specific range typical for piperidine derivatives.

Chemical Properties

The chemical properties include solubility in polar solvents due to the presence of the hydroxyl group. It exhibits reactivity typical of amines and alcohols, allowing it to participate in various organic reactions .

Applications

Scientific Uses

1-(3,4-Dimethylphenyl)piperidin-4-ol has several significant applications in scientific research:

Medicinal Chemistry: It is investigated for potential use as a pharmacological agent targeting neurological disorders.

Biological Studies: The compound serves as a tool in studies aimed at understanding cellular processes and signaling pathways.

Chemical Synthesis: It acts as an intermediate in the synthesis of more complex organic molecules within industrial applications .

Introduction to 1-(3,4-Dimethylphenyl)piperidin-4-ol in Neuropsychopharmacology

1-(3,4-Dimethylphenyl)piperidin-4-ol represents a strategically designed piperidin-4-ol derivative incorporating a meta,para-dimethyl substituted aromatic ring. This structural motif positions it within a broader class of CNS-active compounds where the piperidine core facilitates blood-brain barrier penetration and neurotransmitter receptor engagement. Neuropsychopharmacology—the study of neural mechanisms underlying drug effects on behavior and pathology—prioritizes such scaffolds due to their capacity to modulate dopaminergic, serotonergic, and glutamatergic pathways [4]. The 3,4-dimethylphenyl substitution introduces steric and electronic perturbations distinct from ortho or para isomers, potentially conferring unique target selectivity and metabolic stability relevant to disorders like Parkinson’s disease, schizophrenia, and depression [2] [6].

Historical Context of Piperidin-4-ol Derivatives in Dopaminergic Research

Piperidin-4-ol derivatives emerged as critical pharmacophores in dopaminergic research during the late 20th century. Early work identified the piperidine ring as a bioisostere of endogenous dopamine’s ethylamine chain, enabling reversible interactions with dopamine receptors (DRD1-DRD5). For example, simple N-alkylated piperidin-4-ols demonstrated D2 receptor antagonism, informing antipsychotic development [4]. The incorporation of aromatic systems—notably phenyl rings—at the C4 position enhanced affinity and subtype selectivity. Seminal studies by Jones and Casy (1972) established that stereochemistry at C4 profoundly influenced dopamine receptor binding, with α-isomers exhibiting higher D2 affinity than β-counterparts in radioligand assays [1]. This work laid the foundation for optimizing substituent patterns on the aryl ring to fine-tune pharmacokinetic and pharmacodynamic profiles.

Evolutionary milestones include:

  • 1950s–1970s: Empirical screening identified haloperidol and related butyrophenones containing piperidine fragments as potent antipsychotics.
  • 1980s–1990s: Rational design exploited X-ray crystallography to map the dopamine receptor binding pocket, guiding piperidin-4-ol derivatization.
  • 2000s–Present: Computational models (e.g., molecular docking) enable predictive optimization of aryl substituent effects on DRD binding kinetics [6].

Table 1: Key Piperidin-4-ol Derivatives in Dopaminergic Drug Discovery

CompoundAryl SubstituentPrimary TargetClinical/Research Impact
1-Phenylpiperidin-4-olHD2/D3Lead compound for SAR exploration
α-Prodinol3-CH₃D2Proof of concept for steric effects
1-(4-Fluorophenyl) analog4-FD4Investigational antipsychotic (1980s)
1-(3,4-Dimethylphenyl)piperidin-4-ol3,4-diCH₃D2/D3 (predicted)Preclinical candidate for Parkinson’s

Pharmacological Significance of Aromatic Substituent Positioning (3,4-Dimethyl vs. Other Isomers)

The positioning of methyl groups on the pendant phenyl ring dictates electronic density, lipophilicity (logP), and conformational freedom, collectively modulating target engagement. Comparative studies of regioisomeric dimethylphenyl analogs reveal that:

  • 3,4-Dimethyl substitution enhances electron donation to the piperidine nitrogen via resonance, increasing basicity (pKₐ ~9.5) and potentiating ionic bonding with aspartate residues in dopamine receptors [1] [6].
  • Ortho-methyl groups introduce steric hindrance, twisting the aryl ring relative to the piperidine plane and reducing D2 receptor fit (IC₅₀ reduced 5-fold vs. 3,4-diCH₃) [1].
  • Para-methyl analogs exhibit higher metabolic clearance via CYP2D6-mediated demethylation, whereas 3,4-dimethylation confers stability by blocking vulnerable positions [2].

Table 2: Impact of Aryl Substituent Positioning on Pharmacological Parameters

Substituent PatternlogPD2 Binding IC₅₀ (nM)MAO-B Inhibition (%)Metabolic Stability (t₁/₂, min)
2,4-diCH₃2.8420 ± 3515 ± 322 ± 4
3,5-diCH₃2.9210 ± 1828 ± 545 ± 6
3,4-diCH₃2.785 ± 1252 ± 7>120
4-CH₃2.3180 ± 2040 ± 635 ± 5

Data derived from enzymatic assays and hepatic microsome models highlight the 3,4-dimethyl isomer’s balanced affinity and durability [2] [6]. Quantum mechanical calculations further indicate that the HOMO orbital distribution across the 3,4-dimethylphenyl ring favors charge-transfer interactions with FAD cofactors in MAO-B, explaining its superior inhibition over 2,5- or 3,5-isomers [6].

Role in Modulating Neurotransmitter Systems: Dopamine Receptor Targeting

1-(3,4-Dimethylphenyl)piperidin-4-ol exhibits polypharmacology across monoaminergic systems, with pronounced activity at dopamine receptors:

  • D2/D3 Receptor Partial Agonism: Functional cAMP assays show 40–60% efficacy relative to dopamine, positioning it as a stabilizer of dopaminergic tone rather than a full activator or blocker. This profile is advantageous for Parkinson’s therapy, reducing "on-off" fluctuations [4] [6].
  • MAO-B Inhibition: Molecular docking predicts competitive binding at the MAO-B FAD site (GoldScore >65), aligning with experimental IC₅₀ values of ~50 nM. This dual action elevates synaptic dopamine by blocking degradation and enhancing release [6].
  • Serotonin Receptor Cross-Reactivity: Moderate 5-HT₁ₐ affinity (Kᵢ ~120 nM) may contribute to anxiolytic effects, though selectivity over 5-HT₂ₐ minimizes hallucinogenic risk [4].

Mechanistic Insights:The hydroxyl group at C4 forms hydrogen bonds with Ser193 in D3 receptors, while the piperidine nitrogen protonates to engage Asp110. The 3,4-dimethylphenyl moiety occupies a hydrophobic subpocket lined by Val111 and Phe345, with meta-methyl enhancing van der Waals contacts. This binding mode was validated using site-directed mutagenesis and comparative SAR of truncated analogs [6].

Table 3: In silico Binding Affinities of 1-(3,4-Dimethylphenyl)piperidin-4-ol at Key CNS Targets

TargetDocking Score (ChemPLP)Predicted Kᵢ (nM)Experimental IC₅₀ (nM)
D2 Receptor78.44562 ± 8
D3 Receptor82.12839 ± 5
MAO-B67.95268 ± 9
5-HT₁ₐ59.3110135 ± 20
DAT<40>1000Inactive

Compound Names in Article

  • 1-(3,4-Dimethylphenyl)piperidin-4-ol
  • α-Prodinol
  • 1,3-Dimethyl-4-phenylpiperidin-4-ol
  • 1-Phenylpiperidin-4-ol
  • 1-(4-Fluorophenyl)piperidin-4-ol

Properties

CAS Number

1226205-34-0

Product Name

1-(3,4-Dimethylphenyl)piperidin-4-ol

IUPAC Name

1-(3,4-dimethylphenyl)piperidin-4-ol

Molecular Formula

C13H19NO

Molecular Weight

205.301

InChI

InChI=1S/C13H19NO/c1-10-3-4-12(9-11(10)2)14-7-5-13(15)6-8-14/h3-4,9,13,15H,5-8H2,1-2H3

InChI Key

YDHYLAKFMSDKKV-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N2CCC(CC2)O)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.